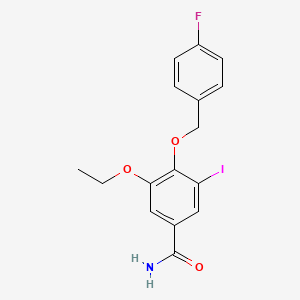![molecular formula C15H16N2O4 B2827095 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate CAS No. 477870-29-4](/img/structure/B2827095.png)
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. It is characterized by its unique structure, which includes a pyrimidine ring substituted with a dimethoxymethyl group and a phenyl acetate moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, such as anti-inflammatory or antimicrobial effects.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
- 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate
- 4-[4-(Methoxymethyl)-2-pyrimidinyl]phenyl acetate
- 4-[4-(Ethoxymethyl)-2-pyrimidinyl]phenyl acetate
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for specific applications.
特性
IUPAC Name |
[4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10(18)21-12-6-4-11(5-7-12)14-16-9-8-13(17-14)15(19-2)20-3/h4-9,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXNVCOXTPKLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=NC=CC(=N2)C(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822333 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-N-[cyano(oxolan-3-yl)methyl]acetamide](/img/structure/B2827016.png)
![N-[(2,5-dimethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2827019.png)
![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2827020.png)

![N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-4-[(1H-imidazol-1-yl)methyl]benzamide](/img/structure/B2827022.png)

![3-fluoro-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2827029.png)
![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2827030.png)

![4-(dimethylsulfamoyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2827035.png)

